N-(4-chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
CAS No.: 878052-88-1
Cat. No.: VC11888546
Molecular Formula: C23H24ClN3O2S
Molecular Weight: 442.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878052-88-1 |
|---|---|
| Molecular Formula | C23H24ClN3O2S |
| Molecular Weight | 442.0 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C23H24ClN3O2S/c24-17-8-10-18(11-9-17)25-22(28)16-30-21-14-27(20-7-3-2-6-19(20)21)15-23(29)26-12-4-1-5-13-26/h2-3,6-11,14H,1,4-5,12-13,15-16H2,(H,25,28) |
| Standard InChI Key | IZBBLULTPMAAOV-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)Cl |
| Canonical SMILES | C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure combines four distinct subunits:
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4-Chlorophenyl Group: A benzene ring substituted with a chlorine atom at the para position, enhancing lipophilicity and influencing membrane permeability.
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Indole Core: A bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring, commonly associated with bioactivity in natural and synthetic compounds.
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Piperidine-2-One Ethyl Chain: A six-membered saturated ring with an amide group at the 2-position, contributing to conformational flexibility and hydrogen-bonding potential.
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Sulfanyl-Acetamide Linker: A thioether bridge connecting the indole and acetamide groups, offering stability and potential redox activity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 878052-88-1 | |
| Molecular Formula | C₂₃H₂₄ClN₃O₂S | |
| Molecular Weight | 442.0 g/mol | |
| IUPAC Name | N-(4-chlorophenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide | |
| SMILES | C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)Cl |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-(4-chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide likely involves multi-step organic reactions:
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Indole Core Formation: Fischer indole synthesis or Madelung cyclization to construct the indole backbone.
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Piperidine-Ethyl Integration: Alkylation of the indole nitrogen with a bromoethyl-piperidinone intermediate under basic conditions.
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Sulfanyl-Acetamide Coupling: Thiol-ene reaction or nucleophilic substitution to attach the sulfanyl-acetamide moiety.
Table 2: Hypothetical Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Indole synthesis | Phenylhydrazine, ketone, H₂SO₄ | Indole |
| 2 | N-Alkylation | Bromoethyl-piperidinone, K₂CO₃ | N-Substituted indole |
| 3 | Thioether formation | Chloroacetamide, NaSH, DMF | Target compound |
Inferred Biological Activities
Pharmacophore Analysis
The compound’s functional groups align with known pharmacophores in medicinal chemistry:
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Indole: Modulates serotonin receptors and kinase inhibitors.
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Piperidine: Enhances blood-brain barrier penetration in neuroactive drugs.
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Sulfanyl Group: Participates in disulfide bonding with cysteine residues in enzymes.
| Target Class | Mechanism of Action | Structural Basis |
|---|---|---|
| Kinases | ATP-binding site inhibition | Indole mimics adenine ring |
| GPCRs | Allosteric modulation | Piperidine enhances lipophilicity |
| Redox Enzymes | Thiol-disulfide interchange | Sulfanyl group acts as substrate |
Pharmacological and Toxicological Considerations
ADMET Profiling
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Absorption: High logP (~3.5) suggests good intestinal absorption but potential first-pass metabolism.
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Metabolism: Likely substrates for CYP3A4 due to the piperidine moiety.
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Toxicity: Chlorophenyl groups may confer hepatotoxic risks at high doses.
Table 3: Predicted ADMET Properties
| Parameter | Prediction | Rationale |
|---|---|---|
| Water Solubility | Low (logS ≈ -4.2) | High lipophilicity |
| Plasma Protein Binding | >90% | Aromatic and hydrophobic regions |
| hERG Inhibition | Moderate risk | Piperidine basicity |
Regulatory Status and Research Directions
Current Status
Designated "For research use only", the compound lacks clinical trial data. Regulatory approval would require extensive preclinical studies, including:
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In vitro cytotoxicity assays.
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In vivo efficacy models for hypothesized indications.
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Metabolic stability testing in microsomal systems.
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the sulfanyl linker or piperidine ring to optimize target affinity.
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Prodrug Development: Masking the acetamide group to improve bioavailability.
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Target Deconvolution: High-throughput screening to identify primary biological targets.
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